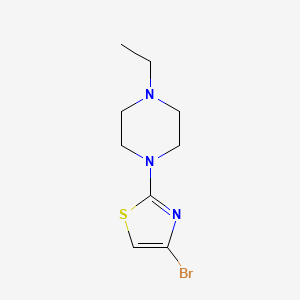

4-Bromo-2-(4-ethylpiperazino)thiazole

Overview

Description

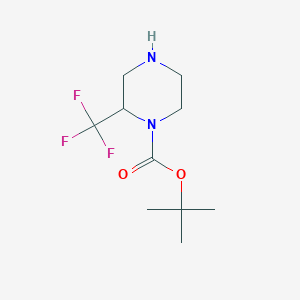

“4-Bromo-2-(4-ethylpiperazino)thiazole” is a chemical compound with the CAS Number: 1289002-93-2. It has a molecular weight of 276.2 and its IUPAC name is 1-(4-bromo-1,3-thiazol-2-yl)-4-ethylpiperazine .

Synthesis Analysis

The synthesis of thiazoles, including “4-Bromo-2-(4-ethylpiperazino)thiazole”, often involves several artificial paths and varied physico-chemical factors . The synthesis of brominated thiazoles, for instance, is typically achieved via sequential bromination and debromination steps .Molecular Structure Analysis

The InChI code for “4-Bromo-2-(4-ethylpiperazino)thiazole” is 1S/C9H14BrN3S/c1-2-12-3-5-13(6-4-12)9-11-8(10)7-14-9/h7H,2-6H2,1H3 . This indicates the presence of a bromine atom, an ethylpiperazino group, and a thiazole ring in the molecular structure.Physical And Chemical Properties Analysis

“4-Bromo-2-(4-ethylpiperazino)thiazole” has a molecular weight of 276.2 . It should be stored at refrigerated temperatures .Scientific Research Applications

Synthesis and Chemical Reactions

- Synthesis Techniques : 4-Bromo-2-(4-ethylpiperazino)thiazole and similar thiazole derivatives are synthesized through various methods, including solvent-free reactions and reactions involving DMSO and sodium nitrite at high temperatures (Zhou Zhuo-qiang, 2009).

- Halogenation and Nitration Reactions : The compound participates in bromination, thiocyanation, halogenation, and nitration, often leading to derivatives with different biological activities (N. O. Saldabol et al., 2002).

Biological and Pharmaceutical Research

- Antimicrobial and Anticancer Properties : Some thiazole derivatives, including those structurally similar to 4-Bromo-2-(4-ethylpiperazino)thiazole, exhibit antimicrobial activities against various bacterial and fungal strains. They also show promise in anticancer studies due to their cytotoxicity against specific cancer cell lines (Divyesh Patel et al., 2012).

- Cardioprotective Activity : Certain thiazole derivatives have been studied for their cardioprotective effects, showing potential in delaying constrictor responses of isolated rings of the thoracic rat aorta (I. Drapak et al., 2019).

Material Science and Chemical Properties

- Optoelectronic Applications : Thiazole derivatives, closely related to 4-Bromo-2-(4-ethylpiperazino)thiazole, have been synthesized and studied for their electronic and nonlinear optical properties, indicating potential applications in optoelectronic devices (Muhammad Haroon et al., 2020).

Fluorescence and Imaging

- Fluorescence Properties : Some thiazolo-fused heterocycles, synthesized via intramolecular heteroannulation of in-situ-generated thiazoles, exhibit fluorescence, making them interesting candidates for imaging applications (Y. Kumar & H. Ila, 2022).

Future Directions

Thiazoles, including “4-Bromo-2-(4-ethylpiperazino)thiazole”, continue to be of interest in medicinal chemistry due to their wide range of biological activities. Future research may focus on the development of new synthetic methods, the exploration of their biological activities, and their potential applications in the treatment of various diseases .

properties

IUPAC Name |

4-bromo-2-(4-ethylpiperazin-1-yl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14BrN3S/c1-2-12-3-5-13(6-4-12)9-11-8(10)7-14-9/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEXYIGZUVZHULX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=NC(=CS2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BrN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-(4-ethylpiperazino)thiazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]cyclopentan-1-amine hydrochloride](/img/structure/B1377866.png)

![5-Hydroxymethyl-1-methyl-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1377869.png)

![2-Boc-6-hydroxy-2-azaspiro[3.4]octane](/img/structure/B1377871.png)

![2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B1377874.png)

![1-[2-(Propan-2-yloxy)ethanesulfonyl]piperazine](/img/structure/B1377875.png)

![1-Oxa-6-azaspiro[3.3]heptane oxalate](/img/structure/B1377881.png)

![Exo-8-azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride](/img/structure/B1377883.png)